6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-19-14(9-22-10)11-2-5-13(6-3-11)20-16(21)12-4-7-15(17)18-8-12/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGAWFFXVHWQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Coupling with Pyridine Derivative: The synthesized thiazole derivative is then coupled with a chlorinated pyridine carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amidation: The final step involves the amidation reaction where the carboxylic acid group of the pyridine derivative reacts with an amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Reactivity of the Chloropyridine Moiety
The 6-chloro substituent on the pyridine ring participates in nucleophilic aromatic substitution (NAS) reactions:
-
Ammonolysis : Reaction with amines (e.g., piperazine) at elevated temperatures (80–100°C) to form substituted pyridines .
-
Hydrolysis : Conversion to 6-hydroxypyridine derivatives under acidic or basic conditions .
Example Reaction :
Conditions: Ethanol, 80°C, 6 hours .
Carboxamide Reactivity
The carboxamide group undergoes:
-
Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) conditions cleave the amide bond to yield 6-chloropyridine-3-carboxylic acid and 4-(2-methylthiazol-4-yl)aniline .
-
Reduction : LiAlH₄ reduces the amide to a primary amine (rarely reported due to competing pyridine ring reduction) .
Hydrolysis Conditions :
| Reagent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux | 4 h | 85 | |
| 2M NaOH/EtOH | 60°C | 3 h | 78 |
Thiazole Ring Modifications
The 2-methylthiazole moiety exhibits limited reactivity but can participate in:
-
Electrophilic substitution : Nitration or halogenation at position 5 under strong acidic conditions (e.g., HNO₃/H₂SO₄) .
-
Oxidation : Conversion of the methyl group to a carboxylic acid using KMnO₄ .
Nitration Example :
Conditions: 0°C, 2 hours; yield: 62% .
Cross-Coupling Reactions
The pyridine and thiazole rings enable Suzuki-Miyaura or Buchwald-Hartwig couplings:
-
Palladium-catalyzed coupling : Introduction of aryl/heteroaryl groups at the pyridine C-2 position using Pd(PPh₃)₄ and boronic acids .
Representative Suzuki Reaction :
| Substrate | Boronic Acid | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Chloro derivative | 4-Methoxyphenyl | Pd(PPh₃)₄ | 73 |
Biological Derivatization
In medicinal chemistry contexts:
-
Alkylation : The thiazole nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility .
-
Complexation : Metal coordination (e.g., with Cu²⁺) through the pyridine nitrogen and carbonyl oxygen, studied for antimicrobial activity .
Stability Under Pharmacopeial Testing
Scientific Research Applications
6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide: Another positional isomer.
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide: Lacks the chlorine substituent.
Uniqueness
The unique combination of the chlorine substituent and the specific positioning of the carboxamide group in 6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide contributes to its distinct chemical reactivity and biological activity, differentiating it from its analogs and making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. Understanding its mechanisms and effects can pave the way for therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a chloro group, a thiazole moiety, and a pyridine ring, which are critical for its biological activity.
Research indicates that compounds with similar structures often function through multiple biological pathways:
- Protein Kinase Inhibition : Many thiazole derivatives have been shown to inhibit key protein kinases, which are crucial in cancer signaling pathways. For instance, compounds related to this structure have demonstrated inhibitory effects on EGFR and HER2 kinases, leading to reduced cell proliferation in various cancer cell lines .
- Cell Cycle Arrest and Apoptosis : Studies have highlighted that certain derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. This is achieved through the activation of pro-apoptotic pathways and downregulation of anti-apoptotic proteins .
Anticancer Activity
The compound's anticancer properties have been evaluated through various in vitro studies. The following table summarizes key findings related to its cytotoxicity against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 6.10 | EGFR/HER2 inhibition |
| HCT-116 | 67.51 | Induction of apoptosis |
| A549 | 18.67 | Cell cycle arrest |
These results suggest that this compound exhibits potent cytotoxicity, particularly against breast cancer (MCF-7) cells .
Neurological Activity
In addition to its anticancer properties, compounds with similar thiazole structures have shown promise in neurological applications. They may act as muscarinic receptor antagonists, which could be beneficial in treating diseases like Alzheimer's .
Case Studies
- Study on Cancer Cell Lines : A recent study synthesized several thiazole derivatives, including variations of the compound . These derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of thiazole-containing compounds. It was found that certain derivatives could enhance cognitive functions in animal models by modulating neurotransmitter levels, suggesting a potential application in neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide, and how are reaction conditions controlled to maximize yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine-3-carboxamide core followed by coupling with the thiazole-substituted phenyl group. Key steps include:
- Nucleophilic substitution to introduce the chloro group at the pyridine ring.
- Amide coupling (e.g., using EDC/HOBt or HATU) to link the pyridine and phenyl-thiazole moieties .
- Temperature control (35–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions .
- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization .
- Critical Parameters : Monitor reaction progress using TLC and adjust stoichiometry of coupling reagents (1.2–1.5 equivalents) to minimize unreacted intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
- Characterization Workflow :
- ¹H/¹³C NMR : Verify substituent positions (e.g., thiazole C-H at δ 7.2–8.0 ppm, pyridine Cl-C=O resonance) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₆H₁₃ClN₄OS: 352.05) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. How can researchers assess the physicochemical stability of this compound under varying storage conditions?
- Stability Protocol :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>150°C typical for similar carboxamides) .
- Hydrolytic Stability : Incubate in buffered solutions (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace thiazole with oxazole, vary methyl groups) to probe electronic and steric effects .
- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity) to correlate structural changes with potency .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., EGFR, COX-2) .
- Case Study : Substituting the thiazole methyl group with bulkier substituents (e.g., ethyl) improved hydrophobic interactions in kinase inhibition assays .
Q. What strategies are effective for evaluating the compound’s pharmacokinetic properties, such as solubility and membrane permeability?
- Experimental Design :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
- Permeability : Employ Caco-2 cell monolayers or PAMPA (Parallel Artificial Membrane Permeability Assay) to predict intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Q. How can computational chemistry tools be leveraged to predict reactive sites for derivatization or potential toxicity?
- Workflow :
- Reactivity Prediction : Use DFT calculations (e.g., Gaussian 09) to identify electrophilic centers (e.g., amide carbonyl) prone to nucleophilic attack .
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity based on structural fragments .
- Metabolite Prediction : Simulate Phase I/II metabolism with software like MetaSite .
Q. What approaches resolve contradictions in biological activity data across different experimental models?
- Case Analysis :
- Dose-Response Discrepancies : Re-test in standardized assays (e.g., fixed ATP concentration in kinase assays) to control variables .
- Species-Specific Effects : Compare activity in human vs. murine cell lines to identify off-target interactions .
- Data Triangulation : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS) to validate mechanism of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
